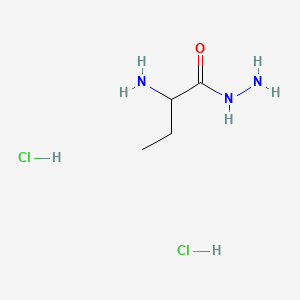
2-Aminobutanehydrazide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminobutanehydrazide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazide functional group, which makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanehydrazide dihydrochloride typically involves the reaction of butanehydrazide with an amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-Aminobutanehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Aminobutanehydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 2-Aminobutanehydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, modulating oxidative stress pathways and influencing cellular functions.
相似化合物的比较
Similar Compounds
2,2’-Azobis(2-amidinopropane) dihydrochloride: Known for its use as a free radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Another azo compound used in polymer chemistry and as a model oxidant in biological studies.
Uniqueness
2-Aminobutanehydrazide dihydrochloride stands out due to its specific hydrazide functional group, which imparts unique reactivity and stability. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.
属性
分子式 |
C4H13Cl2N3O |
|---|---|
分子量 |
190.07 g/mol |
IUPAC 名称 |
2-aminobutanehydrazide;dihydrochloride |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-2-3(5)4(8)7-6;;/h3H,2,5-6H2,1H3,(H,7,8);2*1H |
InChI 键 |
YQCYVXIZRAMMNE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)NN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


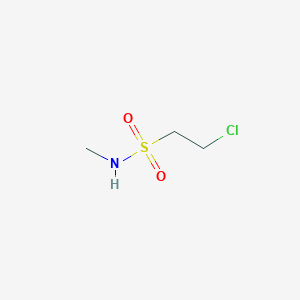


![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-[(2-Chloropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13466411.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
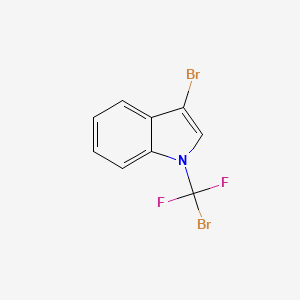
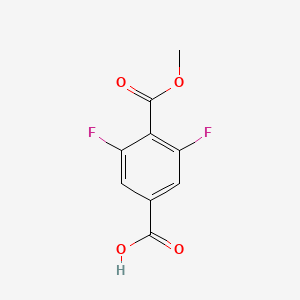
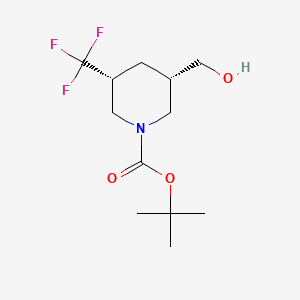
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)


